N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine
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Overview
Description
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine is a novel compound that incorporates the phenothiazine moiety, which is known for its diverse range of biological activities. Phenothiazine derivatives have been extensively studied due to their medicinal properties, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine typically involves the reaction of chloroacetic acid with thiourea to form a white precipitate. This mixture is then cooled, and hydrochloric acid is added slowly. The reaction mixture is heated to 80°C for 12 hours, followed by cooling to room temperature. Water is added to the crude substance, and dichloromethane is used to extract the raw ingredient .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other phenothiazine derivatives.
Biology: Studied for its potential as an antioxidant and anticancer agent.
Medicine: Investigated for its antipsychotic and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Another phenothiazine derivative with similar biological activities.
Acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime:
Uniqueness
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine is unique due to its incorporation of the L-methionine moiety, which may enhance its biological activity and specificity compared to other phenothiazine derivatives.
Properties
CAS No. |
42568-21-8 |
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Molecular Formula |
C19H20N2O3S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[(2-oxo-2-phenothiazin-10-ylethyl)amino]butanoic acid |
InChI |
InChI=1S/C19H20N2O3S2/c1-25-11-10-13(19(23)24)20-12-18(22)21-14-6-2-4-8-16(14)26-17-9-5-3-7-15(17)21/h2-9,13,20H,10-12H2,1H3,(H,23,24)/t13-/m0/s1 |
InChI Key |
UWCCSCIBWZBUJH-ZDUSSCGKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Canonical SMILES |
CSCCC(C(=O)O)NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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